molecular formula C17H26N4O4S B2559985 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034377-72-3

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2559985
CAS No.: 2034377-72-3
M. Wt: 382.48
InChI Key: LIKMUYDTWLCZPU-UHFFFAOYSA-N
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Description

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonamide group, and an acetamido group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Attachment of the acetamido group: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups.

Scientific Research Applications

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory, analgesic, or antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido group may also play a role in binding to specific sites on proteins or other biomolecules. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-((4-acetamidophenylsulfonamido)methyl)benzoic acid: This compound shares the sulfonamide and acetamido groups but has a benzoic acid moiety instead of the piperidine ring.

    4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-acetamidoTEMPO): This compound has a similar piperidine ring and acetamido group but lacks the sulfonamide group.

Uniqueness

4-((4-acetamidophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the combination of its functional groups and the presence of the piperidine ring. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-13(22)19-15-4-6-16(7-5-15)26(24,25)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14,18H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKMUYDTWLCZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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